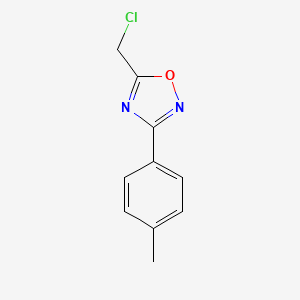

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxadiazole ring

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGFZDUDJUQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395764 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-29-6 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the cyclization of amidoxime derivatives with chloroacetyl chloride or chloroacetic acid derivatives in the presence of dehydrating agents or bases.

Cyclization via Amidoximes and Chloroacetyl Chloride:

- Amidoximes derived from 4-methylbenzohydrazide are reacted with chloroacetyl chloride under basic conditions (e.g., triethylamine, sodium hydride, or cesium carbonate).

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

- Reaction temperature is controlled between 0°C to ambient temperature for initial addition, followed by stirring at room temperature or mild heating (up to 80°C) for several hours to complete cyclization.

- The intermediate formed undergoes intramolecular cyclization to yield the oxadiazole ring with the chloromethyl substituent.

Cyclization via 4-Methylbenzohydrazide and Chloroacetic Acid:

- 4-Methylbenzohydrazide reacts with chloroacetic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

- This method involves the formation of an intermediate that cyclizes under dehydrating conditions to form the oxadiazole ring.

- Industrial scale synthesis often employs this method with optimized reaction parameters to enhance yield and purity.

-

- Recent advances include one-pot synthesis where amidoximes are generated in situ and directly reacted with chloroacetyl chloride, improving efficiency and reducing purification steps.

Detailed Reaction Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylbenzamidoxime (5 mmol) dissolved in DCM (25 mL) | Starting material preparation |

| 2 | Addition of triethylamine (1.2 equiv, 6 mmol) under stirring at 0°C | Base to neutralize HCl formed |

| 3 | Dropwise addition of chloroacetyl chloride (1.5 equiv, 7.5 mmol) at 0°C | Electrophilic acylation |

| 4 | Stirring at room temperature for 6 hours | Formation of intermediate |

| 5 | Addition of toluene (10 mL) and heating to reflux for 12 hours | Cyclization to oxadiazole ring |

| 6 | Workup and purification (extraction, drying, chromatography) | Isolation of pure product |

Optimization of Reaction Parameters and Yields

| Parameter | Conditions | Observations |

|---|---|---|

| Base Type | NaH, Cs₂CO₃, Et₃N | Cs₂CO₃ yields up to 90%, NaH around 47% in some syntheses |

| Temperature | 0°C to 80°C | Higher temperatures favor cyclization but may increase side reactions |

| Solvent | DCM, acetonitrile, toluene | Aprotic solvents preferred for better yield and selectivity |

| Reaction Time | 6–12 hours | Longer reflux improves cyclization completeness |

| Dehydrating Agent | POCl₃ | Used in acid-based cyclization route for better ring closure |

Characterization and Purity Confirmation

- Spectroscopic Methods:

- ^1H NMR: Characteristic signals include aromatic protons (δ ~7.3–7.9 ppm), chloromethyl protons (δ ~4.7 ppm), and methyl group (δ ~2.4 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 209 [M+H]^+ confirms molecular weight.

- Elemental Analysis: Confirms stoichiometric ratios of carbon, hydrogen, nitrogen, and chlorine.

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate decomposition temperature above 200°C, confirming compound stability.

Side Reactions and Mitigation

Cyanogen Release and Decyanation:

- When nucleophiles like potassium cyanide (KCN) are present, unexpected decyanation and formation of acetonitrile derivatives can occur.

- This side reaction is monitored by ^13C NMR (signals at δ 120–125 ppm) and mitigated by controlling reagent stoichiometry and temperature.

-

- Optimization of base and temperature reduces byproducts.

- Real-time monitoring techniques like thin-layer chromatography (TLC) and in-situ infrared spectroscopy improve reproducibility.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Amidoxime + Chloroacetyl Chloride | 4-Methylbenzamidoxime | Et₃N, DCM, reflux | 0°C addition, room temp stirring, reflux 12 h | 77–90% | Common lab-scale method |

| 4-Methylbenzohydrazide + Chloroacetic Acid | 4-Methylbenzohydrazide | POCl₃ | Heating under dehydrating conditions | Moderate to high | Industrial scale feasible |

| One-Pot Amidoxime Formation + Cyclization | Nitriles + Hydroxylamine + Chloroacetyl chloride | Bases, aprotic solvents | Controlled temperature, 6–12 h | Improved efficiency | Reduces purification steps |

Research Findings and Notes

- The choice of base significantly influences yield and purity; cesium carbonate often provides superior results compared to sodium hydride or triethylamine.

- Reaction temperature control is critical to minimize side reactions such as cyanogen formation.

- One-pot synthesis methods have been reported to enhance practicality and scalability.

- The compound's stability under thermal analysis supports its suitability for further chemical transformations or applications.

- Advanced characterization techniques confirm the structure and purity, ensuring reproducibility across different labs.

This comprehensive review integrates diverse research findings to provide a professional and authoritative overview of the preparation methods for this compound, emphasizing synthetic routes, optimization, and analytical verification.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the oxadiazole ring or the substituents can lead to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Overview : Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. The compound exhibited an IC50 value of 12.5 µM against HT-1080 cells .

Compound Name Cell Line Tested IC50 (µM) Mechanism of Action This compound HT-1080 12.5 Caspase activation Other derivative A A-549 15.0 Apoptosis induction Other derivative B MCF-7 20.0 Cell cycle arrest -

Antimicrobial and Antifungal Properties

- The compound has also been studied for its potential antimicrobial and antifungal activities. Its ability to interact with biological targets makes it a candidate for drug discovery aimed at treating infections .

-

Antiviral Properties

- Recent molecular docking studies suggest that oxadiazole derivatives can inhibit viral replication by interfering with viral enzymes, indicating potential applications in antiviral drug development .

Materials Science

In addition to its biological applications, this compound is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

- 5-(Bromomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to its analogs, 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, biological activity, and physicochemical properties. For instance, the methyl group can enhance lipophilicity, potentially improving the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring system is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group and a para-methylphenyl substituent on the oxadiazole ring. This configuration is crucial for its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 1.143 µM against renal cancer cell lines and significant activity against colon and breast cancer cell lines .

- Antibacterial Properties : The antibacterial potential of oxadiazole derivatives has been explored extensively. Some synthesized derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungal pathogens such as Sclerotinia sclerotiorum, with EC50 values indicating strong inhibitory effects .

- Anti-inflammatory Effects : Oxadiazoles have also been investigated for their anti-inflammatory properties, which are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of critical enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation .

- Receptor Modulation : Some studies suggest that oxadiazoles can interact with various receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies highlight the biological significance of oxadiazole derivatives:

- Anticancer Studies : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. One compound showed an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high potency .

- Antimicrobial Evaluation : In another study focusing on antibacterial activity, synthesized oxadiazoles were compared with standard antibiotics like amoxicillin. The results demonstrated that certain derivatives exhibited superior antibacterial properties .

- Fungal Inhibition : Research into the antifungal activity of oxadiazoles revealed that some compounds had EC50 values significantly lower than traditional antifungal agents like quinoxyfen when tested against Sclerotinia sclerotiorum .

Data Tables

| Biological Activity | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| Anticancer | Derivative 1 | 1.143 µM | Renal Cancer |

| Antibacterial | Derivative 2 | N/A | Gram-positive Bacteria |

| Antifungal | Derivative 3 | 6.67 mg/L | Sclerotinia sclerotiorum |

Q & A

Synthesis and Structural Characterization

Q1. What synthetic routes are commonly used to prepare 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how is its purity confirmed? Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, this compound (compound 6b in ) is synthesized by reacting an amidoxime precursor with chloroacetyl chloride under basic conditions (e.g., NaH or Cs₂CO₃). Key characterization methods include:

- ¹H NMR : Signals at δ 7.96 (d, J = 8.2 Hz, 2H, aromatic), 7.30 (d, J = 8.0 Hz, 2H, aromatic), 4.74 (s, 2H, CH₂Cl), and 2.43 (s, 3H, CH₃) .

- Mass spectrometry : ESI-MS [M+H]⁺ at m/z 209 .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

Advanced Note: Optimizing reaction temperature (e.g., 60–80°C) and base selection (e.g., NaH vs. Cs₂CO₃) can improve yields from 77% to 90% .

Unexpected Reaction Pathways

Q2. Are there documented cases of unexpected reactivity during synthesis, and how are they mitigated? Answer: Reactions with nucleophiles like KCN can lead to decyanation pathways. For example, 5-(chloromethyl)-1,2,4-oxadiazoles react with KCN to form acetonitrile derivatives via cyanogen release, even at mild temperatures (25–50°C). This side reaction is monitored by tracking nitrile intermediates via ¹³C NMR (e.g., δ 120–125 ppm for CN groups) and addressed by adjusting reaction stoichiometry or temperature .

Biological Activity and Mechanism

Q3. What methodologies are used to evaluate the anticancer potential of this compound? Answer:

- Caspase activation assays : High-throughput screening identifies apoptosis inducers (e.g., caspase-3/7 activation in T47D breast cancer cells) .

- Flow cytometry : Detects cell cycle arrest (e.g., G₁ phase arrest at 10 µM concentration) and apoptosis markers (Annexin V/PI staining) .

- In vivo models : MX-1 xenograft studies assess tumor growth inhibition (e.g., 40–60% reduction at 50 mg/kg doses) .

Advanced Note: Photoaffinity labeling (e.g., using biotinylated probes) identifies molecular targets like TIP47, an IGF-II receptor-binding protein .

Structure-Activity Relationship (SAR) Studies

Q4. How do structural modifications influence biological activity? Answer:

- 3-Phenyl substituents : Replacement with pyridyl groups (e.g., 5-chloropyridin-2-yl) enhances solubility and in vivo efficacy (e.g., compound 4l in ) .

- 5-Position substitutions : Electron-withdrawing groups (e.g., 3-chlorothiophen-2-yl) improve apoptosis induction by 2-fold compared to alkyl chains .

Data Table:

| Substituent (5-position) | IC₅₀ (µM, T47D cells) | Target Binding Affinity (Kd, nM) |

|---|---|---|

| 3-Chlorothiophen-2-yl | 0.8 | 12 (TIP47) |

| 4-Methoxyphenyl | 5.2 | >100 |

Computational Modeling

Q5. How are computational methods applied to predict physicochemical or energetic properties? Answer:

- Density Functional Theory (DFT) : Gaussian 03 calculations predict detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) for oxadiazole-based energetic materials, though these apply to derivatives with nitro groups .

- Molecular docking : AutoDock Vina assesses binding to targets like MAP kinase (e.g., binding energy ≤ −8.5 kcal/mol for hybrids with 4-aminophenol moieties) .

Data Contradictions and Optimization

Q6. How do variations in synthetic yields between studies impact protocol reproducibility? Answer: Yields for 5-(chloromethyl)-1,2,4-oxadiazoles range from 31% to 90% across studies due to:

- Base selection : Cs₂CO₃ yields 90% vs. NaH (47%) in borane complex syntheses .

- Temperature control : Reactions at 50°C vs. 80°C alter byproduct formation (e.g., cyanogen in ).

Mitigation Strategy : Systematic screening of bases (e.g., K₂CO₃, DBU) and real-time monitoring via TLC or in-situ IR improves reproducibility .

Thermal and Stability Analysis

Q7. What methods assess the thermal stability of this compound? Answer:

- Differential Scanning Calorimetry (DSC) : Determines decomposition onset temperatures (e.g., ≥200°C for oxadiazole salts) .

- Thermogravimetric Analysis (TGA) : Tracks mass loss under nitrogen atmospheres (e.g., 5% degradation at 150°C) .

Target Identification

Q8. How are molecular targets identified for this compound? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.